![molecular formula C19H24N2O5S B4450190 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4450190.png)
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
Overview
Description
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a sulfonamide group, and a phenylethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-phenylethylamine to form the benzamide.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This is achieved by reacting the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the methylation of the sulfonamide group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound may interact with signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the phenylethyl group.
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-METHYLETHYL)BENZAMIDE: Has a methyl group instead of a phenylethyl group.
Uniqueness
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is unique due to the presence of both methoxy and sulfonamide groups, as well as the phenylethyl group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-21(27(4,23)24)16-13-18(26-3)17(25-2)12-15(16)19(22)20-11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLZKXWJFBOIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)NCCC2=CC=CC=C2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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